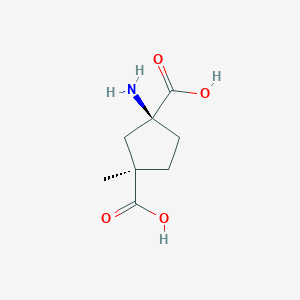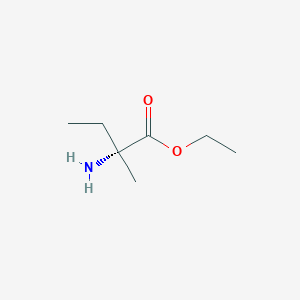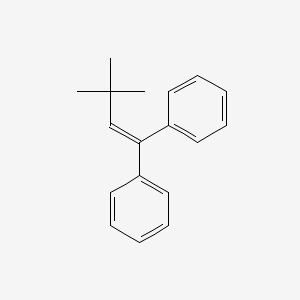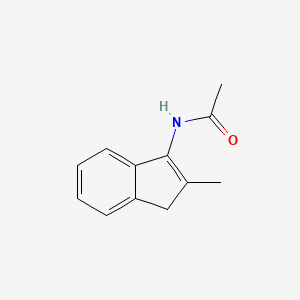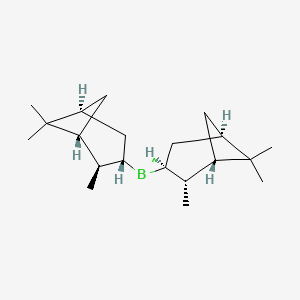
Diisopinocampheylborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopinocampheylborane is an organoborane compound that is highly valued in asymmetric synthesis. This colorless solid was first reported in 1961 by Zweifel and Brown, marking a pioneering demonstration of asymmetric synthesis using boranes . The compound is primarily used for the synthesis of chiral secondary alcohols and is often depicted as a monomer, although it exists as a dimer with B-H-B bridges .
準備方法
Diisopinocampheylborane can be prepared through several synthetic routes. Initially, it was synthesized by hydroboration of excess α-pinene with borane . it is now more commonly generated from borane-methyl sulfide (BMS) . The compound can be isolated as a solid, but due to its sensitivity to water and air, it is often generated in situ and used as a solution . The preparation involves dripping (+)-alpha-pinene or (-)-alpha-pinene into a borane tetrahydrofuran solution slowly, followed by the addition of glycol dimethyl ether to obtain this compound .
化学反応の分析
Diisopinocampheylborane undergoes various chemical reactions, including:
Oxidation: Oxidation with basic hydrogen peroxide yields isopincampheol.
Methanolysis: Reaction with methanol produces methoxythis compound.
Hydroboration: Due to the large size of the α-pinenyl substituents, it only hydroborates unhindered alkenes, resulting in high enantioselectivity.
Addition to Alkynes: Forms corresponding vinyldiisopinocampheylboranes.
Reductive Aldol Reactions: Highly enantio- and diastereoselective synthesis of syn aldols from N-acryloylmorpholine.
科学的研究の応用
Diisopinocampheylborane is extensively used in scientific research, particularly in:
Chemistry: It is a crucial reagent for the synthesis of chiral secondary alcohols and other chiral compounds.
Biology and Medicine: The compound’s ability to produce chiral alcohols makes it valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of high-purity chiral intermediates for various industrial applications.
作用機序
Diisopinocampheylborane exerts its effects through its ability to form chiral intermediates in chemical reactions. The large α-pinenyl substituents provide steric hindrance, leading to high enantioselectivity in hydroboration reactions . The compound reacts with methanol to form diisopinocampheylmethoxyborane, which can then undergo asymmetric allylboration to produce chiral homologated alcohols .
類似化合物との比較
Diisopinocampheylborane is unique due to its high enantioselectivity and the steric hindrance provided by its α-pinenyl substituents . Similar compounds include:
Dicyclohexylborane: Used in hydroboration reactions but with different steric properties.
Disiamylborane: Another hydroboration reagent with distinct steric effects.
9-Borabicyclo[3.3.1]nonane (9-BBN): Commonly used in hydroboration-oxidation reactions.
This compound stands out for its ability to produce chiral secondary alcohols with high enantioselectivity, making it a valuable reagent in asymmetric synthesis.
特性
分子式 |
C20H34B |
|---|---|
分子量 |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |
InChIキー |
MPQAQJSAYDDROO-WTCPTMCSSA-N |
異性体SMILES |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C |
正規SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


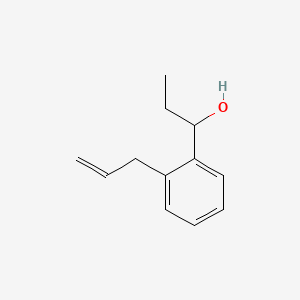
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
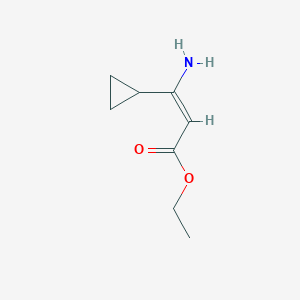
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
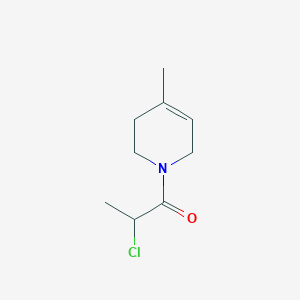
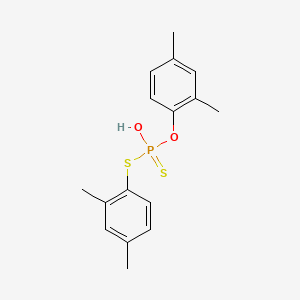
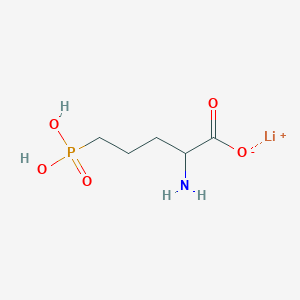
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
